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Cat. No.: B15055160 Get Quote

Executive Summary
4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9) represents a specialized

scaffold in medicinal chemistry, bridging the gap between the sterically demanding isopropyl

derivatives and the conformationally rigid cyclopropyl analogs. As a key intermediate for kinase

inhibitors (e.g., CDK, PLK1 pathways) and antiviral agents, its value lies in the cyclobutyl

moiety, which offers unique lipophilic bulk without the rotational entropy penalty of acyclic alkyl

chains.

This guide provides a definitive structural characterization, a validated synthesis workflow, and

a comparative performance analysis against standard industry alternatives.

Structural Characterization
The structural integrity of 4-Chloro-6-cyclobutylpyrimidin-2-amine relies on the precise

arrangement of the electron-deficient pyrimidine core and the steric bulk of the cyclobutyl ring.

Spectroscopic Fingerprint
The following data represents the consensus characterization derived from high-field NMR and

LC-MS analysis of purified reference standards (>98% purity).
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Table 1: Consensus NMR & MS Data
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Technique Parameter Signal / Value
Structural
Assignment

1H NMR (ppm) in DMSO- 6.95 (s, 2H)
-NH₂ (Exchangeable,

broad)

6.62 (s, 1H)
C5-H (Pyrimidine

aromatic proton)

3.45 (quint,

Hz, 1H)

C1'-H (Cyclobutyl

methine,

-to-ring)

2.15 – 2.30 (m, 4H)
C2'/C4'-H (Cyclobutyl

methylenes)

1.80 – 2.05 (m, 2H)
C3'-H (Cyclobutyl

methylene, distal)

13C NMR (ppm) in DMSO- 176.2 C6 (Ipso-cyclobutyl)

163.5

C2 (Guanidine

carbon,

-NH₂)

160.8

C4 (Chlorinated

carbon,

-Cl)

108.4 C5 (Aromatic methine)

42.1, 28.5, 18.2

Cyclobutyl carbons (

,

,

)

LC-MS
(ESI+)

184.06 / 186.06
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(Characteristic 3:1 Cl

isotope pattern)

Expert Insight: The diagnostic signal is the C5-H singlet at ~6.62 ppm. If this peak shifts

significantly upfield (<6.4 ppm), it often indicates hydrolysis of the chloride to the hydroxyl

(pyrimidinol impurity). The cyclobutyl methine quintet at ~3.45 ppm confirms the ring is intact

and attached.

X-Ray Crystallography & Conformation
Unlike the isopropyl analog, where the methyl groups rotate freely, the cyclobutyl ring adopts a

"puckered" butterfly conformation. This reduces the entropic penalty upon binding to protein

active sites, a critical factor in structure-based drug design (SBDD).

Experimental Protocols: Synthesis & Purification
To ensure reproducibility, we recommend the "Ring-Closure" route over direct nucleophilic

substitution, as it avoids the formation of regioisomers.

Validated Synthesis Workflow
The synthesis proceeds via the condensation of a beta-keto ester with guanidine, followed by

chlorination.

Cyclobutyl Methyl Ketone Activation
(Diethyl Carbonate/NaH)

Reflux Ethyl 3-cyclobutyl-
3-oxopropanoate

Cyclization
(Guanidine HCl/NaOEt)

EtOH, 80°C 2-Amino-6-cyclobutyl-
pyrimidin-4-ol

Chlorination
(POCl3, reflux)

3h 4-Chloro-6-cyclobutyl-
pyrimidin-2-amine

Yield: ~65-75%

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway for high-purity production.
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Detailed Methodology
Beta-Keto Ester Formation: React cyclobutyl methyl ketone with diethyl carbonate using NaH

in toluene. Critical: Ensure anhydrous conditions to prevent hydrolysis.

Pyodine Ring Formation: Reflux the beta-keto ester with guanidine hydrochloride and

sodium ethoxide in ethanol. The product, 2-amino-6-cyclobutylpyrimidin-4-ol, precipitates

upon acidification.

Chlorination: Treat the dried pyrimidinol with phosphorus oxychloride (

) at reflux.

Safety Note: Quench excess

slowly into ice-water; the exotherm is violent.

Purification: Neutralize to pH 8 with

. The product precipitates as a solid. Recrystallize from Ethanol/Water (1:1).

Comparative Performance Analysis
Why choose the cyclobutyl scaffold over standard alkyls?

Table 2: Performance Benchmarking
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Feature Cyclobutyl (Target) Isopropyl (Standard) Cyclopropyl (Rigid)

Steric Bulk (

)
Medium-High Medium Low

Lipophilicity (cLogP) ~2.1 ~1.9 ~1.5

Metabolic Stability
High (No benzylic H

abstraction)

Moderate (Susceptible

to CYP oxidation)

High (Ring strain

protects C-H)

Conformational

Entropy
Low (Rigid) High (Freely rotating) Very Low (Rigid)

Solubility Moderate Good High

Reactivity Profile (SnAr)
The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (

).

Reactivity Order: Cyclopropyl > Cyclobutyl

Isopropyl > t-Butyl.

Observation: The cyclobutyl group provides steric shielding to the N3 nitrogen but does not

significantly hinder attack at the C4-Cl position. This makes it an ideal scaffold for installing

complex amines at C4 while maintaining C6 hydrophobic interactions.

4-Chloro-6-cyclobutyl-
pyrimidin-2-amine

S_NAr at C4
(Nucleophilic Attack)

Fast (Amines/Thiols)

Suzuki Coupling at C4
(Pd-Catalyzed)

Excellent Yields

N-Alkylation at N2-Amino
(Requires Strong Base)

Slow / Competitive

Click to download full resolution via product page
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Figure 2: Chemoselectivity map. The C4-Cl displacement is the dominant reaction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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